3,4,5-Trimethoxybenzaldehyde-d9

Overview

Description

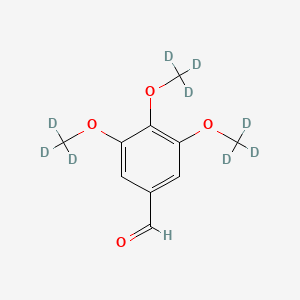

3,4,5-Trimethoxybenzaldehyde-d9 is a deuterated form of 3,4,5-Trimethoxybenzaldehyde, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry, due to its stable isotopic labeling which aids in various analytical techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzaldehyde-d9 can be synthesized through several methods. One common laboratory method involves the use of vanillin as a starting material. The process includes methylation of vanillin followed by oxidation to form the aldehyde group . Another method involves the use of Eudesmic acid’s acyl chloride via Rosenmund reduction .

Industrial Production Methods

For industrial applications, 3,4,5-Trimethoxybenzaldehyde is synthesized from p-cresol. This involves aromatic substitution with bromine followed by nucleophilic substitution with sodium methoxide. The methyl group is then oxidized to form the aldehyde .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzaldehyde-d9 undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Nucleophiles such as sodium methoxide or other alkoxides are commonly used.

Major Products

Oxidation: 3,4,5-Trimethoxybenzoic acid.

Reduction: 3,4,5-Trimethoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

3,4,5-Trimethoxybenzaldehyde-d9 is utilized across several domains:

Chemistry

- Intermediate in Drug Synthesis : This compound serves as a crucial intermediate in the synthesis of pharmaceutical agents such as trimethoprim and various psychedelic phenethylamines. Its deuterated form allows for precise tracking during synthetic processes .

Biochemistry

- Metabolic Studies : The stable isotopic labeling provided by deuterium enables researchers to trace metabolic pathways and understand biochemical processes more effectively. It aids in elucidating the mechanisms of drug metabolism and the interactions within biological systems .

Medicinal Chemistry

- Drug Development : The compound is integral to developing new drugs with improved efficacy and reduced side effects. Its role as a precursor in synthesizing antimicrobial agents highlights its potential in combating infections .

Industrial Applications

- Production of Additives : Beyond pharmaceuticals, this compound is also used in creating plastic additives and other industrial chemicals. Its chemical stability makes it suitable for various manufacturing processes .

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

- The compound has shown anti-Candida efficacy by inhibiting biofilm formation and adhesion processes critical to the pathogenicity of Candida species. Laboratory studies have demonstrated its effectiveness at concentrations as low as 50 µg/mL .

Case Studies

Several case studies illustrate the applications and efficacy of this compound:

Case Study 1 : A laboratory investigation focused on the compound's ability to inhibit biofilm formation in Candida albicans, demonstrating significant activity at low concentrations. This supports its potential use as a therapeutic agent against fungal infections.

Case Study 2 : In synthetic chemistry applications, researchers utilized this compound to develop novel antimicrobial agents that exhibited enhanced efficacy compared to traditional treatments.

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzaldehyde-d9 involves its interaction with various molecular targets and pathways. The compound’s methoxy groups and aldehyde functionality allow it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its deuterated form provides additional stability and allows for precise tracking in analytical studies.

Comparison with Similar Compounds

3,4,5-Trimethoxybenzaldehyde-d9 can be compared with other similar compounds such as:

- 3,4-Dimethoxybenzaldehyde

- 2,5-Dimethoxybenzaldehyde

- 3,5-Dimethoxybenzaldehyde

- 2,4,6-Trimethoxybenzaldehyde

- 3,4,5-Trihydroxybenzaldehyde

Uniqueness

The uniqueness of this compound lies in its deuterated form, which provides enhanced stability and allows for detailed analytical studies. This makes it particularly valuable in research settings where precise tracking and stability are crucial .

Biological Activity

3,4,5-Trimethoxybenzaldehyde-d9 is a deuterated derivative of 3,4,5-trimethoxybenzaldehyde, characterized by the replacement of hydrogen atoms with deuterium. This compound has garnered attention in various fields, particularly in biochemistry and pharmacology, due to its unique properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound exhibits several biological activities that make it a compound of interest in scientific research. Key findings include:

- Antimicrobial Activity : It has demonstrated anti-Candida efficacy and the ability to inhibit biofilm formation, suggesting potential applications in treating fungal infections.

- Pharmacological Applications : As an intermediate in the synthesis of various pharmaceutical compounds, it plays a crucial role in drug development .

- Cellular Effects : The compound influences cellular mechanisms related to adhesion and biofilm formation, which are critical in microbial pathogenesis.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Biofilms : The compound interferes with the adhesion processes of Candida species, thereby preventing biofilm formation which is essential for their pathogenicity.

- Role as a Drug Intermediate : It serves as a precursor in synthesizing trimethoprim and other pharmaceutical agents that exhibit antibacterial properties .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

Several case studies illustrate the application and efficacy of this compound:

- Case Study 1 : A laboratory investigation demonstrated that the compound inhibited biofilm formation in C. albicans at concentrations as low as 50 µg/mL. This finding supports its potential as a therapeutic agent against fungal infections.

- Case Study 2 : In synthetic applications, this compound was used to develop novel antimicrobial agents with enhanced efficacy compared to traditional drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,4,5-Trimethoxybenzaldehyde-d9, and how do reaction conditions influence isotopic purity?

- Methodological Answer : A common approach involves deuteration of the non-deuterated precursor using acid- or base-catalyzed hydrogen-deuterium exchange. For example, refluxing 3,4,5-Trimethoxybenzaldehyde with deuterated solvents (e.g., D₂O or CD₃OD) under controlled pH conditions can achieve selective deuteration . Post-synthesis, purification via column chromatography or recrystallization ensures isotopic purity. Reaction temperature and catalyst selection (e.g., Pd/C or PtO₂) are critical to minimize side reactions and maximize deuterium incorporation (>98% isotopic purity) .

Q. Which analytical techniques are most effective for characterizing this compound, and how are isotopic patterns validated?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR confirms deuterium incorporation via the absence of proton signals at methoxy and aldehyde positions. ¹³C NMR detects isotopic shifts in carbon environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (M⁺) at m/z 213.1 (C₁₀H₃D₉O₄) and validates isotopic distribution patterns .

- Infrared Spectroscopy (IR) : Altered C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated analogs from non-deuterated forms .

Advanced Research Questions

Q. How does isotopic deuteration in this compound affect its reactivity in condensation reactions compared to the non-deuterated analog?

- Methodological Answer : Kinetic isotope effects (KIEs) arise due to deuterium’s higher mass, slowing reaction rates in processes involving C-H/D bond cleavage. For instance, in Knoevenagel condensations, the deuterated aldehyde exhibits a 2–3x slower reaction rate with malononitrile compared to the non-deuterated form. This is quantified using time-resolved NMR or UV-Vis spectroscopy to monitor intermediate formation .

Q. What are the stability profiles of this compound under varying storage conditions, and how can decomposition be mitigated?

- Methodological Answer : The compound is hygroscopic and prone to oxidation at the aldehyde group. Stability studies show:

- Short-term : Stable at 4°C in inert atmospheres (N₂/Ar) for ≤30 days.

- Long-term : Storage at −20°C in amber vials with desiccants (e.g., silica gel) prevents photodegradation and hydrolysis. LC-MS monitoring reveals decomposition products (e.g., 3,4,5-trimethoxybenzoic acid-d9) after 6 months if improperly stored .

Q. How can this compound be utilized as a tracer in metabolic flux analysis or pharmacokinetic studies?

- Methodological Answer : The deuterated aldehyde serves as a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS assays. For example, in pharmacokinetic studies, spiking plasma samples with this compound enables quantification of its non-deuterated analog via isotope dilution. Recovery rates (>95%) are validated using solid-phase extraction (SPE) with HLB cartridges and methanol-based elution .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antiproliferative activity) may arise from differences in cell lines, assay conditions, or deuterium-induced metabolic stability. To address this:

- Standardized Assays : Use identical cell lines (e.g., HeLa or MCF-7) and incubation times.

- Metabolic Profiling : Compare hepatic microsomal stability of deuterated vs. non-deuterated analogs using LC-HRMS to assess deuterium’s impact on cytochrome P450 metabolism .

Q. How can computational modeling predict the isotopic effects of this compound on binding affinity in enzyme-substrate complexes?

- Methodological Answer : Density Functional Theory (DFT) calculations model deuterium’s influence on transition states. For example, docking simulations with acetylcholinesterase show altered binding energies (ΔΔG ≈ 0.3–0.5 kcal/mol) due to C-D vs. C-H vibrational modes. Experimental validation involves surface plasmon resonance (SPR) to measure binding kinetics .

Properties

IUPAC Name |

3,4,5-tris(trideuteriomethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-6H,1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHQOIGEOHXOGX-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662220 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189721-06-9 | |

| Record name | 3,4,5-Tris[(~2~H_3_)methyloxy]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.